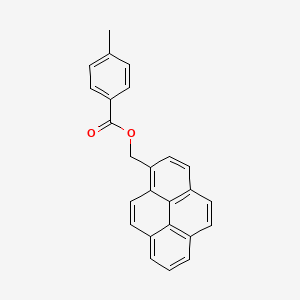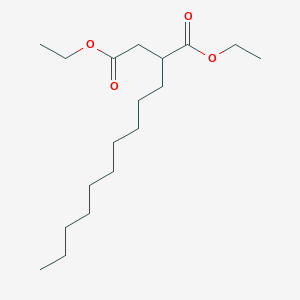
(2-Oxo-2-propoxyethyl)(triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Oxo-2-propoxyethyl)(triphenyl)phosphanium bromide is a chemical compound with the molecular formula C23H24BrO2P. It is known for its role in various chemical reactions, particularly in organic synthesis. The compound is characterized by the presence of a phosphonium group, which is a key feature in many of its applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-2-propoxyethyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2-bromo-2-propoxyacetone under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The compound is often produced in batch reactors, and the final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
(2-Oxo-2-propoxyethyl)(triphenyl)phosphanium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphine oxides.
Reduction: It can be reduced to form the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles in a variety of substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides, amines, and thiolates are commonly employed.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphonium salts, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Oxo-2-propoxyethyl)(triphenyl)phosphanium bromide has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of (2-Oxo-2-propoxyethyl)(triphenyl)phosphanium bromide involves its role as a phosphonium ylide in the Wittig reaction. The compound reacts with aldehydes and ketones to form alkenes through a series of nucleophilic addition and elimination steps. The phosphonium group stabilizes the intermediate ylide, allowing for the formation of the desired product .
Comparison with Similar Compounds
Similar Compounds
- (2-Oxo-2-propoxyethyl)(triphenyl)phosphonium chloride
- (2-Oxo-2-propoxyethyl)(triphenyl)phosphonium iodide
- (2-Oxo-2-propoxyethyl)(triphenyl)phosphonium fluoride
Uniqueness
(2-Oxo-2-propoxyethyl)(triphenyl)phosphanium bromide is unique due to its specific reactivity and stability. The bromide ion provides a good leaving group, making the compound highly reactive in substitution reactions. Additionally, the presence of the phosphonium group allows for the formation of stable ylides, which are crucial intermediates in many organic reactions .
Properties
CAS No. |
105286-24-6 |
|---|---|
Molecular Formula |
C23H24BrO2P |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
(2-oxo-2-propoxyethyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C23H24O2P.BrH/c1-2-18-25-23(24)19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,2,18-19H2,1H3;1H/q+1;/p-1 |
InChI Key |
QRMBIGHBIDXDCK-UHFFFAOYSA-M |
Canonical SMILES |
CCCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene](/img/structure/B14318162.png)
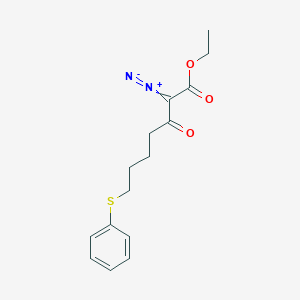
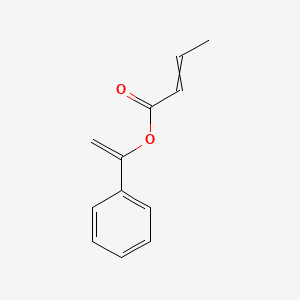
![Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318177.png)
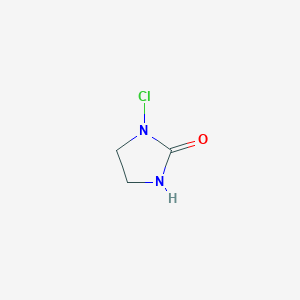
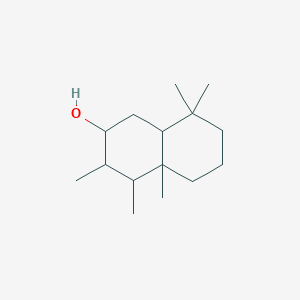
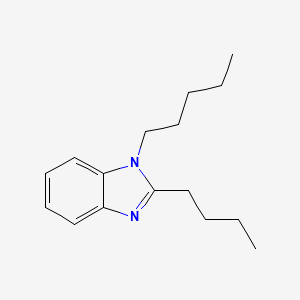
![(8-Methyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14318193.png)
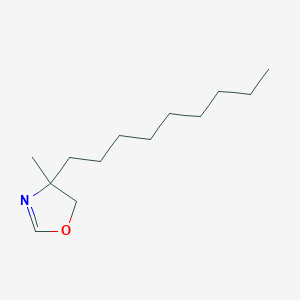

![2-[(Benzyloxy)methyl]-5-methyl-3-(phenylsulfanyl)-4H-pyran-4-one](/img/structure/B14318221.png)
![1-[(Trifluoromethyl)sulfanyl]-1H-imidazole](/img/structure/B14318224.png)
